N-Propyl-L-histidine
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Overview
Description
(S)-3-(1H-Imidazol-4-yl)-2-(propylamino)propanoic acid is a chiral amino acid derivative featuring an imidazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and biochemistry. The presence of the imidazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-(propylamino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine and propylamine.
Protection of Functional Groups: The amino and carboxyl groups of L-histidine are protected using suitable protecting groups like tert-butoxycarbonyl (Boc) and methyl esters.
Alkylation: The protected L-histidine is then subjected to alkylation with propylamine under basic conditions to introduce the propylamino group.
Deprotection: The protecting groups are removed under acidic conditions to yield the final product, (S)-3-(1H-Imidazol-4-yl)-2-(propylamino)propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-(propylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
(S)-3-(1H-Imidazol-4-yl)-2-(propylamino)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in enzyme catalysis and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(propylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the compound can modulate signaling pathways by binding to receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but lacking the propylamino group.
Imidazole: A simple aromatic heterocycle that forms the core structure of the compound.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Uniqueness
(S)-3-(1H-Imidazol-4-yl)-2-(propylamino)propanoic acid is unique due to the presence of both the imidazole ring and the propylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
58813-24-4 |
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Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-11-8(9(13)14)4-7-5-10-6-12-7/h5-6,8,11H,2-4H2,1H3,(H,10,12)(H,13,14)/t8-/m0/s1 |
InChI Key |
RRCLFBZOBRYAJV-QMMMGPOBSA-N |
Isomeric SMILES |
CCCN[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCCNC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
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